molecular formula C12H15N3 B11807768 2-Methyl-6-(piperidin-1-yl)nicotinonitrile

2-Methyl-6-(piperidin-1-yl)nicotinonitrile

Cat. No.: B11807768
M. Wt: 201.27 g/mol
InChI Key: CUZBPKMOAVXCRO-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-1-yl)nicotinonitrile is a heterocyclic compound that features a piperidine ring attached to a nicotinonitrile core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile typically involves a multi-step process. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines such as piperidine . The reaction is usually carried out in dry alcohol, yielding the desired nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitrile groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield primary amines.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, piperidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-(piperidin-1-yl)nicotinonitrile is unique due to its combined structural features of both piperidine and nicotinonitrile. This combination imparts unique chemical and biological properties, making it a valuable compound in research and development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-10-11(9-13)5-6-12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3

InChI Key

CUZBPKMOAVXCRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)C#N

Origin of Product

United States

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